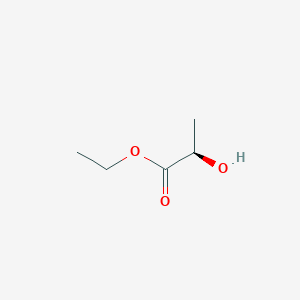
(R)-Ethyl 2-hydroxypropanoate
概述
描述
®-Ethyl 2-hydroxypropanoate, also known as ®-ethyl lactate, is an organic compound with the molecular formula C5H10O3. It is the ethyl ester of ®-2-hydroxypropanoic acid. This compound is a chiral molecule, meaning it has a non-superimposable mirror image. It is commonly used in various industries due to its solvent properties and biodegradability.
准备方法
Synthetic Routes and Reaction Conditions
®-Ethyl 2-hydroxypropanoate can be synthesized through the esterification of ®-2-hydroxypropanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, ®-ethyl 2-hydroxypropanoate is produced by the esterification of lactic acid with ethanol. The process involves the use of excess ethanol and a strong acid catalyst. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus or an azeotropic distillation technique. The crude product is then purified by distillation to obtain the desired ester with high purity .
化学反应分析
Types of Reactions
®-Ethyl 2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethyl pyruvate.
Reduction: It can be reduced to form ®-ethyl 2-hydroxypropanoate alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Ethyl pyruvate.
Reduction: ®-ethyl 2-hydroxypropanoate alcohol.
Substitution: Ethyl 2-halopropanoate derivatives.
科学研究应用
®-Ethyl 2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a chiral building block in organic synthesis.
Biology: It serves as a biodegradable solvent in various biological applications.
Medicine: It is used in the formulation of pharmaceuticals due to its low toxicity and biodegradability.
Industry: It is employed in the production of biodegradable plastics, coatings, and cleaning agents.
作用机制
The mechanism of action of ®-ethyl 2-hydroxypropanoate involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. In biological systems, it can act as a biodegradable solvent, enhancing the solubility and bioavailability of various compounds. Its chiral nature allows it to interact selectively with other chiral molecules, making it useful in asymmetric synthesis .
相似化合物的比较
®-Ethyl 2-hydroxypropanoate can be compared with other similar compounds such as:
(S)-Ethyl 2-hydroxypropanoate: The enantiomer of ®-ethyl 2-hydroxypropanoate, which has similar properties but different biological activities due to its opposite chirality.
Methyl 2-hydroxypropanoate: The methyl ester of 2-hydroxypropanoic acid, which has similar solvent properties but different physical properties due to the shorter alkyl chain.
Propylene glycol: A diol with similar solvent properties but different chemical reactivity due to the presence of two hydroxyl groups.
®-Ethyl 2-hydroxypropanoate is unique due to its chiral nature, making it valuable in asymmetric synthesis and chiral resolution processes.
属性
IUPAC Name |
ethyl (2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCLXQDLBQLTDK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348444 | |
| Record name | (+)-Ethyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-00-5 | |
| Record name | (+)-Ethyl D-lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Ethyl D-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-Ethyl 2-hydroxypropanoate's chirality in material science?
A1: The chirality of this compound plays a crucial role in the synthesis of chiral metal-organic frameworks (SURMOFs) []. Research demonstrates that enantiopure SURMOFs constructed using this compound exhibit enantioselective properties. These materials are capable of selectively enriching chiral compounds like (+)-ethyl-D-lactate from racemic mixtures []. This selectivity holds promising applications in chiral separation and catalysis.
Q2: How can this compound be obtained with high purity?
A2: A multi-step purification process has been developed to isolate high-purity this compound from fermentation broth []. This process involves:
- Pre-treatment: Removing cells and color impurities from the broth using microfiltration and nanofiltration [].
- Esterification: Reacting D-(-)-lactic acid in the broth with ethanol to produce this compound [].
- Distillation: Employing a highly efficient fractionating column to purify the this compound [].
Q3: Can the synthesis of this compound be optimized for sustainability?
A3: Yes, research shows that the esterification reaction used to produce this compound can be coupled with a dehydration step using a NaA zeolite membrane []. This membrane selectively removes water, enabling the recycling of the ethanol used in the reaction []. This integrated approach minimizes waste and improves the overall sustainability of the this compound production process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




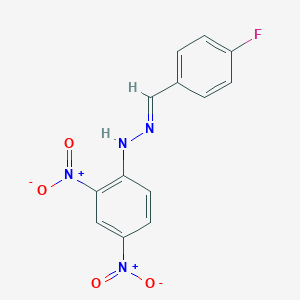


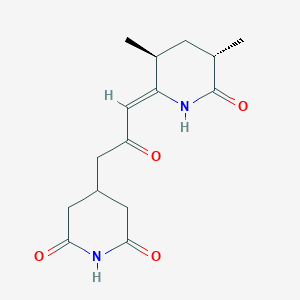
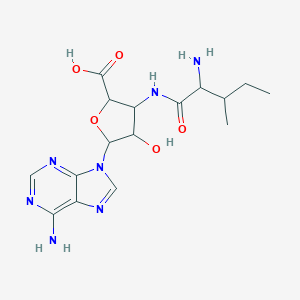

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)
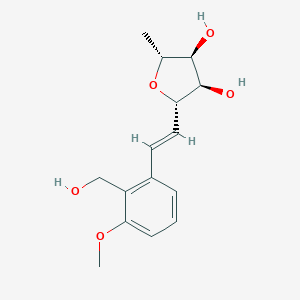
![1,3,5,7,9,11,14-heptacyclopentyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B143321.png)

